Aldicarb oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Synthesis Intermediate

2-Methyl-2-(methylthio)propionaldehyde oxime, also known as aldicarb oxime, finds its primary application in scientific research as a key intermediate in the synthesis of the insecticide aldicarb []. The oxime group is introduced through the condensation of 2-methyl-2-(methylthio)propionaldehyde with hydroxylamine []. This reaction forms the core structure for the subsequent addition of methyl isocyanate, the final step to obtain aldicarb []. Research on aldicarb synthesis often involves the characterization and optimization of this intermediate step [, ].

Metabolism Studies

Toxicity Testing

Due to its relation to the toxic insecticide aldicarb, aldicarb oxime has been included in mutagenicity assessments. In vitro studies using bacterial strains have been conducted to evaluate its potential for causing genetic mutations []. These studies provide valuable data for comprehensive toxicological profiles of aldicarb and related compounds.

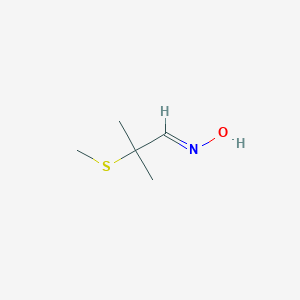

Aldicarb oxime is a chemical compound derived from aldicarb, a carbamate insecticide. It features a hydroxylamine functional group attached to the carbon of the imine, resulting in its classification as an oxime. Aldicarb itself is known for its effectiveness against various pests, particularly nematodes, and acts as a cholinesterase inhibitor, which disrupts neurotransmission by preventing the breakdown of acetylcholine . The structure of aldicarb oxime can be represented as follows:

- Chemical Formula: C₇H₁₄N₂O₂S

- Molecular Structure: It contains a sulfur atom, which is characteristic of carbamate compounds.

Aldicarb oxime exhibits biological activity primarily through its role as a metabolite of aldicarb. While aldicarb is a potent cholinesterase inhibitor leading to neurotoxic effects, aldicarb oxime itself has been studied for its potential to mitigate these toxic effects. It acts as an antidote in cases of aldicarb poisoning by competing with the parent compound for binding sites on acetylcholinesterase .

The synthesis of aldicarb oxime typically involves the following steps:

- Formation from Aldicarb: Aldicarb is treated with water under controlled conditions to facilitate hydrolysis, resulting in the formation of aldicarb oxime and aldicarb nitrile.

- Direct Reaction with Hydroxylamine: Aldicarb can also react directly with hydroxylamine in an acidic medium to yield aldicarb oxime

Aldicarb oxime has several applications:

- Agricultural Use: It is primarily used in agricultural contexts as a metabolite of aldicarb to assess pesticide degradation and toxicity.

- Research: Aldicarb oxime serves as a reference compound in studies related to cholinergic neurotransmission and pesticide metabolism.

- Antidote Development: Its role as an antidote against aldicarb toxicity is crucial in toxicology research and emergency medicine .

Studies have shown that aldicarb oxime interacts with various biological systems, particularly in the context of cholinergic signaling. It competes with aldicarb for binding sites on acetylcholinesterase, effectively reversing some neurotoxic effects associated with high levels of aldicarb exposure. Research indicates that this interaction is critical for developing effective treatments for pesticide poisoning .

Aldicarb oxime shares structural similarities with other oximes and carbamate compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Aldoxime | C₇H₉N₃O | Derived from aldehydes; used in organic synthesis. |

| Dimethylglyoxime | C₄H₈N₂O₂ | Used as a reagent in analytical chemistry; forms chelates. |

| Methoxime | C₆H₇N₃O | Used in organic synthesis; less toxic than aldicarb oxime. |

| Acetone Oxime | C₃H₇NO | Commonly used as a solvent; less hazardous than aldicarb derivatives. |

Uniqueness of Aldicarb Oxime:

- Its specific role as a metabolite of the highly toxic insecticide aldicarb makes it particularly relevant in studies focused on pesticide degradation and detoxification.

- Unlike many other oximes, it serves both as an indicator of pesticide breakdown and as a potential antidote for poisoning.

Physical Description

XLogP3

Boiling Point

210.0 °C

Flash Point

Vapor Density

Density

Melting Point

21.0 °C

UNII

Vapor Pressure

Other CAS

Wikipedia

General Manufacturing Information

AN ALDICARB FORMULATION IS PREPARED BY REACTING METHYL ISOCYANATE WITH ALDICARB OXIME, USING ME3-N CATALYST, IN THE PRESENCE OF CORN COB GRITS, & A VINYL RESIN BINDER.

/Prior to May 1985, Union Carbide Corp/ produced aldicarb in the U.S. at Woodbine, Georgia with MIC shipped from Institute /West Virginia/ and aldicarb oxime, which Carbide buys from Allied Corp. Under the new system, aldicarb in solution is shipped by Carbide from Institute to Woodbine, where it is formulated into Temik